1-(2-Bromoethoxy)-4-tert-butylbenzene
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Overview
Description
1-(2-Bromoethoxy)-4-tert-butylbenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a tert-butyl group and a bromoethoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylphenol with 2-bromoethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products[2][2].
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products:
Nucleophilic Substitution: Products include substituted ethers or thioethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include ethoxy derivatives.
Scientific Research Applications
1-(2-Bromoethoxy)-4-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-tert-butylbenzene involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. This reactivity is crucial for its role in organic synthesis and material science .
Comparison with Similar Compounds
1-(2-Bromoethoxy)-4-methoxybenzene: Similar in structure but with a methoxy group instead of a tert-butyl group.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness: 1-(2-Bromoethoxy)-4-tert-butylbenzene is unique due to the presence of both a bulky tert-butyl group and a reactive bromoethoxy group. This combination imparts specific steric and electronic properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-tert-butylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSVLFLNLWAFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364626 |
Source
|
Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5952-59-0 |
Source
|
Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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